molecular formula C23H24N2O2 B6591828 (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] CAS No. 1639791-77-7

(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]

Cat. No.: B6591828
CAS No.: 1639791-77-7
M. Wt: 360.4 g/mol
InChI Key: HLPYVXKTMXQMID-WOJBJXKFSA-N
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Description

(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] is a useful research compound. Its molecular formula is C23H24N2O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

The structural and conformational properties of compounds similar to (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) have been extensively studied. For instance, compounds with 4,5-dihydro-3H-1,2,4-triazole systems and cyclopentane rings have been analyzed for their planarity and conformation. Such studies often focus on the dihedral angles between different rings in the molecule and how these structures are stabilized, primarily through van der Waals interactions (Mague et al., 2014).

Synthesis of Complex Compounds

Research has also been conducted on the synthesis of complex compounds involving elements like the cyclopentane ring. For example, studies have explored the synthesis of spiro[cyclopentane-1,4′-perhydro-[1,3,2]diazaphosphole] derivatives, which are structurally related to the compound . These studies often involve interactions of specific substances containing two functional groups (Omran & Moustafa, 2006).

Catalytic Applications in Chemistry

There's research indicating that similar compounds are used as ligands in stereoselective transition-metal catalysis. For instance, axially chiral bis(4,5-dihydrooxazoles) have been synthesized and used in catalytic behaviors, such as in asymmetric cyclopropanation of styrene with ethyl diazoacetate (Rippert, 1998).

Polymer Synthesis and Properties

The compound's structure, particularly the cyclopentane ring, has implications in the synthesis and properties of polymers. Research into the synthesis and characterization of polymers derived from compounds like 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane, which are closely related structurally, has been conducted. These studies often focus on aspects like thermal stability and solubility, highlighting their potential applications in high-performance polymers (Ankushrao et al., 2017).

Properties

IUPAC Name

(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPYVXKTMXQMID-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.